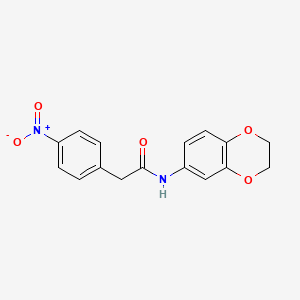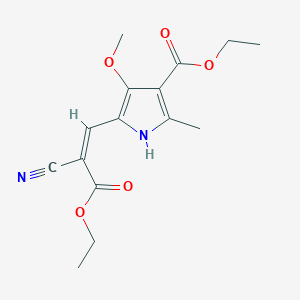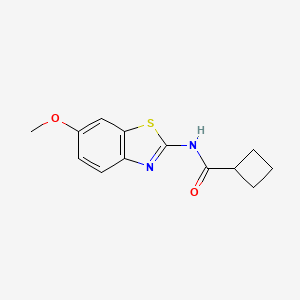![molecular formula C18H22N2O5S2 B5833092 N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B5833092.png)
N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]benzenesulfonamide, also known as MPSP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPSP is a sulfonamide-based compound that has shown promising results in various scientific studies, including its use as an anti-cancer agent and as a potential treatment for Alzheimer's disease.
Mécanisme D'action
The mechanism of action of N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and Alzheimer's disease. N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]benzenesulfonamide has been shown to inhibit the activity of various enzymes, including protein kinase C and phosphoinositide 3-kinase, which are involved in cancer cell growth. Additionally, N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]benzenesulfonamide has been shown to inhibit the activity of beta-secretase, an enzyme involved in the formation of amyloid beta plaques in Alzheimer's disease.
Biochemical and Physiological Effects:
N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]benzenesulfonamide has been shown to have various biochemical and physiological effects. In cancer cells, N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]benzenesulfonamide has been shown to induce apoptosis, inhibit cell migration and invasion, and inhibit angiogenesis, which is the process of new blood vessel formation. In animal models of Alzheimer's disease, N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]benzenesulfonamide has been shown to improve cognitive function and inhibit the formation of amyloid beta plaques.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]benzenesulfonamide for lab experiments is its relatively straightforward synthesis method, which allows for large-scale production. Additionally, N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]benzenesulfonamide has been shown to have promising results in various scientific studies, making it a viable option for further research. However, there are some limitations to the use of N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]benzenesulfonamide in lab experiments. For example, the mechanism of action of N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]benzenesulfonamide is not fully understood, which makes it challenging to design experiments to study its effects. Additionally, N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]benzenesulfonamide has not been extensively studied in humans, which limits its potential clinical applications.
Orientations Futures
There are several future directions for research on N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]benzenesulfonamide. One area of research is the development of more potent and selective N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]benzenesulfonamide analogs that can be used as anti-cancer agents or as treatments for Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]benzenesulfonamide and its effects on various signaling pathways. Finally, clinical trials are needed to determine the safety and efficacy of N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]benzenesulfonamide in humans, which could lead to its potential use as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]benzenesulfonamide involves the reaction between 4-methoxy-3-nitrobenzenesulfonyl chloride and piperidine in the presence of a base, followed by reduction with iron powder. The resulting product is then treated with benzenesulfonyl chloride to obtain N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]benzenesulfonamide. The synthesis of N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]benzenesulfonamide is a relatively straightforward process and can be performed on a large scale, making it a viable option for industrial production.
Applications De Recherche Scientifique
N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]benzenesulfonamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research for N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]benzenesulfonamide is its use as an anti-cancer agent. Studies have shown that N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]benzenesulfonamide inhibits the growth of cancer cells by inducing apoptosis, a process that leads to the death of cancer cells. Additionally, N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]benzenesulfonamide has been shown to inhibit the migration and invasion of cancer cells, which are critical processes involved in the spread of cancer.
Another area of research for N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]benzenesulfonamide is its potential use as a treatment for Alzheimer's disease. Studies have shown that N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]benzenesulfonamide can inhibit the formation of amyloid beta plaques, which are a hallmark of Alzheimer's disease. Additionally, N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]benzenesulfonamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
N-(4-methoxy-3-piperidin-1-ylsulfonylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S2/c1-25-17-11-10-15(19-26(21,22)16-8-4-2-5-9-16)14-18(17)27(23,24)20-12-6-3-7-13-20/h2,4-5,8-11,14,19H,3,6-7,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNXGKRADRHNQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5833009.png)
![methyl N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5833025.png)
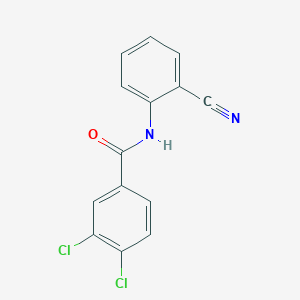
![5,5-dimethyl-2-[({[3-(4-morpholinyl)propyl]amino}carbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B5833038.png)
![N'-{[2-(3,5-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5833039.png)

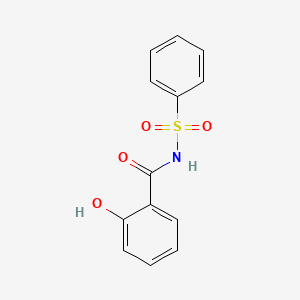

![N-[amino(1,3-benzoxazol-2-ylamino)methylene]benzamide](/img/structure/B5833057.png)
![3-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5833065.png)
![4-methyl-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5833070.png)
